molecular formula C8H6Cl2O3 B3347219 Methyl 2,4-dichloro-3-hydroxybenzoate CAS No. 129788-30-3

Methyl 2,4-dichloro-3-hydroxybenzoate

Cat. No. B3347219
CAS RN: 129788-30-3
M. Wt: 221.03 g/mol
InChI Key: VYNDIGYHEFCBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,4-dichloro-3-hydroxybenzoate” is a chemical compound with the molecular formula C8H6Cl2O3 . It is also known as "Benzoic acid, 2,4-dichloro-3-hydroxy-, methyl ester" . The average mass of this compound is 205.038 Da and its monoisotopic mass is 203.974487 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dichloro-3-hydroxybenzoate” consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . Unfortunately, the specific 3D structure information is not available in the searched resources.

Safety and Hazards

While specific safety and hazard information for “Methyl 2,4-dichloro-3-hydroxybenzoate” is not available in the searched resources, similar compounds are known to be harmful to aquatic life with long-lasting effects . They should not be released into the environment , and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

methyl 2,4-dichloro-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNDIGYHEFCBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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